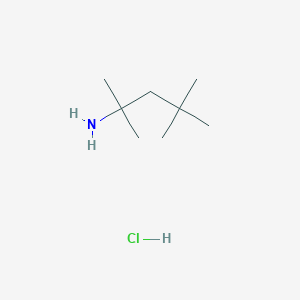

2,4,4-Trimethylpentan-2-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

2,4,4-trimethylpentan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-7(2,3)6-8(4,5)9;/h6,9H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGHCTJMWJATGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58618-91-0 | |

| Record name | 2,4,4-Trimethylpentan-2-amine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2,4,4-Trimethylpentan-2-amine Hydrochloride: A Comprehensive Technical Guide on Physicochemical Properties and Applications in Advanced Therapeutics

Executive Summary

2,4,4-Trimethylpentan-2-amine hydrochloride (commonly known as tert-octylamine hydrochloride) is a sterically hindered primary aliphatic amine salt that has become an indispensable building block in modern organic synthesis, drug discovery, and materials science[1]. Characterized by its highly branched 1,1,3,3-tetramethylbutyl moiety, this compound offers unique steric and electronic properties. In pharmaceutical development, it is heavily utilized to modulate the lipophilicity and pharmacokinetic profiles of active pharmaceutical ingredients (APIs), particularly in the synthesis of Toll-like receptor (TLR) agonists and oncology therapeutics[1][2].

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and step-by-step experimental protocols, designed for researchers and application scientists requiring authoritative, field-proven methodologies.

Physicochemical Profiling and Structural Causality

The defining feature of 2,4,4-trimethylpentan-2-amine hydrochloride is its extreme steric bulk. The tertiary carbon directly adjacent to the amine nitrogen creates a "steric shield." This structural causality dictates its chemical behavior: while it retains basicity, its nucleophilicity is significantly dampened compared to linear aliphatic amines[1][3]. This allows it to act as a highly selective directing group in cross-coupling reactions, preventing unwanted over-alkylation (dialkylation) and ensuring high yields of mono-substituted products.

Quantitative Data Summary

The following table consolidates the critical physical and chemical parameters of the hydrochloride salt and its free base counterpart to aid in experimental design and solvent selection[3][4].

| Property | Value / Description |

| Chemical Name | 2,4,4-Trimethylpentan-2-amine hydrochloride |

| Synonyms | tert-Octylamine hydrochloride; 1,1,3,3-Tetramethylbutylamine HCl |

| CAS Registry Number | 58618-91-0[4] |

| Molecular Formula | C₈H₁₉N·HCl (or C₈H₂₀ClN)[4] |

| Molecular Weight | 165.71 g/mol [4] |

| Appearance | White to almost white powder to crystal[4] |

| Solubility | Soluble in water and polar protic solvents[4] |

| Hygroscopicity | Highly hygroscopic; requires inert gas storage[4] |

| Density (Free Base) | 0.805 g/mL at 25 °C[3] |

| Melting Point (Free Base) | -67 °C[3] |

Applications in Drug Development and Materials Science

Immunology: TLR7 and TLR8 Agonists

In the realm of immuno-oncology and vaccine adjuvant development, tert-octylamine hydrochloride is a critical precursor. Endosomal Toll-like receptors (TLR7 and TLR8) recognize single-stranded viral RNA, but can be activated by small synthetic molecules like imidazoquinolines and furo[2,3-c]pyridines[2].

Mechanistic Role: The incorporation of the bulky tert-octyl group into these scaffolds drastically increases the LogP (lipophilicity) of the resulting API. This lipophilic enhancement is causal to the drug's ability to passively diffuse across the cell membrane and access the endosomal compartments where TLR7/8 reside[1][2]. Furthermore, the steric bulk optimizes the binding affinity within the receptor's hydrophobic pocket.

Diagram 1: TLR7/8 signaling cascade activated by tert-octyl-derived synthetic agonists.

Oncology: BCL6 BTB Domain Inhibitors

The B-cell lymphoma 6 (BCL6) protein is a transcriptional repressor frequently implicated in lymphomas. tert-Octylamine is utilized in the synthesis of tricyclic inhibitors targeting the BCL6 BTB domain protein-protein interaction[5]. The amine acts as a nucleophile in late-stage functionalization, where its steric footprint prevents the inhibitor from being rapidly metabolized by hepatic enzymes, thereby improving the in vivo half-life of the therapeutic candidate.

Materials Science: Perovskite Solar Cells

Beyond pharmaceuticals, tert-octylammonium chloride is utilized as an organic cation precursor in the fabrication of organic-inorganic halide perovskite solar cells [(RNH₃)PbI₃][6]. The massive alkyl chain forces the perovskite to adopt a two-dimensional layered structure, which significantly enhances the moisture stability of the solar cell compared to traditional methylammonium-based 3D perovskites[6].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the steps so the operator understands why a specific action is taken and how to verify its success.

Protocol 1: Synthesis of tert-Octylamine via the Ritter Reaction

The free base is typically synthesized via the Ritter reaction, exploiting the stability of the tertiary carbocation formed from diisobutylene[1][3].

-

Carbocation Generation: In a three-necked flask equipped with a thermometer and addition funnel, dissolve 1.0 equivalent of diisobutylene and 1.2 equivalents of acetonitrile in glacial acetic acid[1][3].

-

Acid-Catalyzed Amidation: Cool the flask in an ice bath to 0–5 °C. Slowly add concentrated sulfuric acid dropwise. Causality: Sulfuric acid protonates the alkene to form a stable tertiary carbocation. The temperature must be strictly maintained below 40 °C to prevent the polymerization of diisobutylene[1][3].

-

Hydrolysis: Stir the mixture for 8 hours at 40 °C, then quench with water to yield N-tert-octylacetamide. Add 20% NaOH solution and reflux for 6 hours to hydrolyze the amide into the primary amine[3].

-

Validation Check: The reaction is complete when a distinct biphasic system forms upon cooling. The upper organic layer contains the crude tert-octylamine.

Protocol 2: Liquid-Liquid Extraction and Hydrochloride Salt Formation

Because the free base is a volatile liquid, converting it to the hydrochloride salt ensures long-term stability and precise stoichiometric handling[1].

-

Protonation: Dissolve the crude tert-octylamine in diethyl ether. Slowly add 1.05 equivalents of 1 M aqueous HCl while stirring vigorously.

-

Phase Separation: Transfer the mixture to a separatory funnel. Causality: The protonated tert-octylammonium chloride is highly polar and will partition entirely into the lower aqueous layer, leaving unreacted diisobutylene and neutral impurities in the upper ether layer[1].

-

Ether Wash (Validation Step): Drain the lower aqueous layer into a clean flask. Wash this aqueous extract with a fresh portion of diethyl ether. Self-Validation: Evaporate a drop of the post-wash ether on a watch glass; if no oily residue remains, the aqueous phase is successfully purged of lipophilic impurities.

-

Crystallization: Concentrate the aqueous layer under reduced pressure (rotary evaporation). The 2,4,4-trimethylpentan-2-amine hydrochloride will precipitate as a white crystalline solid[4]. Dry under a high vacuum to remove residual moisture.

Diagram 2: Workflow for the extraction and isolation of 2,4,4-trimethylpentan-2-amine hydrochloride.

Handling, Safety, and Storage

2,4,4-Trimethylpentan-2-amine hydrochloride is classified under the Globally Harmonized System (GHS) as a skin and eye irritant.

-

Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation)[4].

-

Storage Causality: The salt is highly hygroscopic. Exposure to ambient humidity will cause the crystals to absorb moisture and deliquesce, which compromises the accuracy of mass measurements during stoichiometric reactions. It must be stored in a tightly sealed container under an inert gas atmosphere (Argon or Nitrogen) in a cool, dark place (<15 °C)[4].

References

-

National Institutes of Health (PMC). Structure-Activity Relationships in Human Toll-like Receptor 8-Active 2,3-diamino-furo[2,3-c]pyridines. Retrieved from:[Link]

- Google Patents.WO2019119145A1 - Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof.

-

Greyhound Chromatography. Organic-Inorganic Perovskite Precursors. Retrieved from: [Link]

Sources

- 1. tert-Octylamine | High-Purity Reagent | For Research Use [benchchem.com]

- 2. Structure-Activity Relationships in Human Toll-like Receptor 8-Active 2,3-diamino-furo[2,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,4,4-Trimethylpentan-2-amine Hydrochloride | 58618-91-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. WO2019119145A1 - Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof - Google Patents [patents.google.com]

- 6. greyhoundchrom.com [greyhoundchrom.com]

A Technical Guide to the Synthetic Utility and Mechanistic Role of 2,4,4-Trimethylpentan-2-amine Hydrochloride

This guide provides an in-depth analysis of 2,4,4-trimethylpentan-2-amine hydrochloride, a versatile yet specific reagent in modern organic synthesis. Moving beyond a simple catalog of applications, we will dissect the core mechanistic principles that govern its reactivity. The focus is on the interplay between its unique structural features—a bulky alkyl framework and a primary amine functionality—and how these characteristics are strategically leveraged in various synthetic contexts.

Part 1: Core Chemical Characteristics

2,4,4-Trimethylpentan-2-amine, commonly known as tert-octylamine, is a primary amine characterized by a highly branched eight-carbon alkyl group. The hydrochloride salt is the preferred form for storage and handling due to its enhanced stability and solid nature compared to the volatile free amine.

Key Structural Features:

-

Primary Amine: Possesses two reactive N-H protons, enabling it to participate in a range of reactions typical for primary amines, such as condensations, N-functionalizations, and ligand formation.

-

Steric Hindrance: The quaternary carbon atom adjacent to the nitrogen, part of the tert-butyl group, imparts significant steric bulk. This feature is central to its mechanism of action, modulating its nucleophilicity and basicity.

The free amine is typically generated in situ from the hydrochloride salt by treatment with a suitable base. This allows for precise control over the introduction of the reactive species into the reaction mixture.

Part 2: The Mechanistic Implications of Steric Hindrance

The defining characteristic of 2,4,4-trimethylpentan-2-amine is its steric bulk, which dictates its primary roles in organic synthesis. It can function as a sterically hindered base, a building block for bulky moieties, or as a ligand in organometallic chemistry.

Role as a Sterically Hindered, Non-Nucleophilic Base

A fundamental principle in organic chemistry is the competition between basicity and nucleophilicity. While the primary amine group is inherently nucleophilic, the surrounding steric bulk of the tert-octyl group significantly impedes its ability to approach and attack electrophilic carbon centers. However, its ability to accept a proton (basicity) is less affected, as protons are small and sterically accessible.

This disparity allows 2,4,4-trimethylpentan-2-amine to function as an effective non-nucleophilic base, primarily for proton abstraction in sensitive environments where nucleophilic addition would be a detrimental side reaction. It is particularly useful in promoting elimination reactions over substitution reactions.

Workflow: In Situ Generation and Use as a Hindered Base

Caption: Workflow for using the amine as a base.

Role as a Bulky Nucleophile in Condensation Reactions

While its nucleophilicity is sterically hindered, 2,4,4-trimethylpentan-2-amine readily participates in condensation reactions with unhindered carbonyl compounds, such as aldehydes and some ketones, to form imines (Schiff bases). The steric bulk of the tert-octyl group plays a crucial role in the stability and reactivity of the resulting imine. This moiety can direct further reactions at a different site of the molecule by sterically blocking one face of the C=N bond.

Mechanism: Imine Formation

Caption: Mechanism of imine formation.

Role as a Ligand in Organometallic Chemistry

The lone pair of electrons on the nitrogen atom allows 2,4,4-trimethylpentan-2-amine to act as a ligand, coordinating to metal centers. The bulky tert-octyl group creates a defined steric environment around the metal. This can be exploited to:

-

Control Catalyst Activity: By occupying a significant portion of the coordination sphere, it can prevent the coordination of multiple substrate molecules or promote a specific binding orientation.

-

Enhance Selectivity: The chiral-at-metal concept can be influenced by the bulky, achiral ligand, leading to enantioselective or diastereoselective transformations.

Part 3: Experimental Protocols and Data

Protocol 1: In Situ Liberation of 2,4,4-Trimethylpentan-2-amine

This protocol details the standard procedure for generating the free amine from its hydrochloride salt for subsequent use in a reaction.

Methodology:

-

To a stirred suspension of 2,4,4-trimethylpentan-2-amine hydrochloride (1.0 eq) in a suitable solvent (e.g., Dichloromethane or Toluene), add an aqueous solution of a mild base (e.g., sodium bicarbonate, 1.1 eq).

-

Stir the biphasic mixture vigorously for 30 minutes at room temperature.

-

Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

The resulting solution contains the free amine and is used directly in the next step.

Protocol 2: Synthesis of a Sterically Hindered Imine

This protocol outlines the synthesis of an imine from the free amine and an aldehyde.

Methodology:

-

Prepare a solution of the free amine as described in Protocol 1.

-

To this solution, add the desired aldehyde (1.0 eq) dropwise at 0 °C.

-

Add a drying agent, such as anhydrous magnesium sulfate, to the reaction mixture to sequester the water produced.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS.

-

Upon completion, filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude imine, which can be purified by distillation or chromatography.

Table 1: Representative Data for Imine Synthesis

| Aldehyde | Reaction Time (h) | Yield (%) |

| Benzaldehyde | 4 | 95 |

| 4-Nitrobenzaldehyde | 5 | 92 |

| Isobutyraldehyde | 8 | 78 |

| Pivalaldehyde | 24 | < 10 |

The data clearly indicates that while the amine reacts efficiently with unhindered aldehydes, its reactivity drops significantly with sterically demanding carbonyl partners like pivalaldehyde, highlighting the controlling influence of sterics.

Part 4: Conclusion

2,4,4-Trimethylpentan-2-amine hydrochloride is a valuable reagent whose utility is directly derived from the steric hindrance provided by its tert-octyl group. This structural feature transforms it from a simple primary amine into a nuanced chemical tool. It can act as a non-nucleophilic base, a building block for introducing bulky groups, and a controlling ligand in catalysis. Understanding these structure-function relationships is key to effectively leveraging this compound in the design of complex synthetic routes.

Crystallographic Engineering and X-Ray Diffraction Profiling of 2,4,4-Trimethylpentan-2-amine Hydrochloride in Quasi-2D Perovskite Systems

Executive Summary

The rapid evolution of organic-inorganic hybrid perovskite solar cells (PSCs) has necessitated the development of advanced passivation strategies to mitigate surface defects and enhance environmental stability. 2,4,4-Trimethylpentan-2-amine hydrochloride (commonly referred to as tert-octylamine hydrochloride or TOACl) has emerged as a highly effective aliphatic organic spacer[1]. Its unique highly branched, sterically hindered structure allows it to form robust quasi-two-dimensional (2D) Ruddlesden-Popper phases atop three-dimensional (3D) perovskite layers[2].

This technical guide provides an in-depth analysis of the crystallographic behavior, X-ray diffraction (XRD) signatures, and mechanistic causality of TOACl in perovskite heterojunctions, serving as a definitive resource for materials scientists and photovoltaic researchers.

Molecular Architecture and Steric Dynamics

Chemical Profile

-

IUPAC Name: 2,4,4-Trimethylpentan-2-amine hydrochloride

-

Synonyms: tert-Octylammonium chloride, 1,1,3,3-Tetramethylbutylamine hydrochloride

-

CAS Number: 58618-91-0[1]

-

Molecular Formula: C₈H₁₉N·HCl (C₈H₂₀ClN)

-

Molecular Weight: 165.71 g/mol [1]

The Causality of Steric Hindrance

The efficacy of TOACl lies in its molecular geometry. Unlike linear aliphatic amines (e.g., octylamine), the tert-octyl group features a highly branched neopentyl-like structure. This extreme steric bulk dictates its crystallographic behavior:

-

Inhibition of 3D Lattice Penetration: The bulky aliphatic tail physically prevents the TOA⁺ cation from intercalating deeply into the 3D [PbI₆]⁴⁻ octahedral framework. Instead, it is forced to reside at the surface or grain boundaries, naturally templating a 2D capping layer[2].

-

Hydrophobic Umbrella Effect: The dense, non-polar methyl groups create a formidable kinetic barrier against moisture ingress, drastically improving the long-term phase stability of the underlying perovskite[3].

-

Targeted Defect Passivation: The positively charged ammonium headgroup (-NH₃⁺) forms strong ionic and coordinate bonds with uncoordinated Pb²⁺ defects and iodine vacancies at the surface, suppressing non-radiative recombination pathways[4].

Mechanistic pathway of TOACl-driven defect passivation and stabilization.

Crystallography & X-Ray Diffraction (XRD) Signatures

When TOACl is deposited onto a 3D perovskite (such as FAPbI₃ or MAPbI₃), it induces a structural transformation at the interface, forming a 2D/3D heterojunction. This transformation is highly quantifiable using Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) and standard XRD[5].

XRD Peak Evolution

The introduction of the TOACl spacer alters the crystallographic landscape in three distinct ways:

-

Emergence of Low-Angle Peaks: The formation of the 2D Ruddlesden-Popper phase introduces a characteristic low-angle diffraction peak (typically between 2θ = 4° to 8°, or q≈5 nm−1 ), corresponding to the expanded interlayer spacing dictated by the bulky tert-octyl chain[6].

-

Suppression of the δ-Phase: Pure formamidinium lead iodide (FAPbI₃) is notorious for forming a photoinactive yellow δ-phase, visible at 2θ ≈ 11.9°. TOACl passivation thermodynamically stabilizes the photoactive α-phase (black phase), effectively erasing the 11.9° peak[4].

-

Enhancement of α-Phase Crystallinity: The primary (100) plane reflection of the 3D α-phase at 2θ ≈ 14.1° exhibits increased intensity and a narrowed Full Width at Half Maximum (FWHM), indicating progressive grain growth and reduced microstrain[5].

Quantitative XRD Data Summary

| Crystallographic Feature | Pure 3D Perovskite (Control) | 2D/3D TOACl-Passivated Perovskite | Mechanistic Implication |

| Low-Angle 2D Peak | Absent | Present (2θ ≈ 4°–8° / q≈5 nm−1 ) | Confirms formation of the quasi-2D capping layer[6]. |

| δ-Phase Peak (11.9°) | High Intensity | Negligible / Absent | TOACl stabilizes the photoactive α-phase[4]. |

| α-Phase (100) Peak (14.1°) | Broad FWHM, Moderate Intensity | Narrow FWHM, High Intensity | Enhanced crystallinity; reduced structural disorder[5]. |

| PbI₂ Excess Peak (12.8°) | Often Present | Significantly Reduced | Ammonium groups coordinate with excess PbI₂[4]. |

Experimental Protocols: 2D/3D Heterojunction Fabrication and Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system. The choice of solvent and processing conditions are critical to prevent the dissolution of the underlying 3D lattice while promoting 2D crystallization[3].

Protocol A: TOACl Precursor Preparation

Rationale: Orthogonal solvents must be used to prevent the destruction of the underlying 3D perovskite.

-

Solvent Selection: Utilize anhydrous isopropyl alcohol (IPA). IPA has a dielectric constant suitable for dissolving TOACl but a low enough Gutmann donor number to prevent the solvation of the 3D perovskite[3].

-

Concentration: Dissolve TOACl in IPA to achieve a concentration of 3 to 5 mg/mL. Note: Mixed passivation strategies often yield the best results. A proven ratio is 70% methoxy-phenethylammonium chloride to 30% TOACl (or TOABr) to balance charge transport and steric protection[2].

-

Agitation: Sonicate the solution for 15 minutes at room temperature until optically clear. Filter through a 0.2 µm PTFE syringe filter to remove undissolved aggregates.

Protocol B: Spin-Coating and Thermal Annealing

-

Substrate Preparation: Transfer the freshly annealed 3D perovskite substrates into a nitrogen-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).

-

Dynamic Dispense: Set the spin-coater to 4000 rpm. While the substrate is spinning, dynamically dispense 50 µL of the TOACl solution onto the center of the 3D perovskite film. Causality: Dynamic dispensing ensures rapid solvent evaporation, forcing immediate crystallization of the 2D layer before the IPA can swell the 3D lattice.

-

Thermal Annealing: Transfer the substrate to a hotplate set at 100°C for 10 minutes. This thermal energy drives the interfacial reaction between TOACl and excess PbI₂, completing the phase transition to the 2D Ruddlesden-Popper structure.

Protocol C: XRD Validation Workflow

-

Mounting: Mount the sample on a high-resolution X-ray diffractometer equipped with a Cu Kα radiation source ( λ=1.5406 Å).

-

Scan Parameters: Perform a θ−2θ scan from 3° to 40° with a step size of 0.02° and a dwell time of 1 second per step.

-

Validation Check: The protocol is considered successful if the resulting diffractogram shows a distinct peak in the 4°–8° region and a complete suppression of the 11.9° δ-phase peak.

Logical workflow for the fabrication and crystallographic validation of TOACl-passivated perovskites.

Conclusion

The integration of 2,4,4-Trimethylpentan-2-amine hydrochloride (TOACl) into perovskite photovoltaics represents a masterclass in crystallographic engineering. By leveraging the extreme steric hindrance of the tert-octyl group, researchers can deterministically force the formation of a protective 2D capping layer. As validated by distinct low-angle XRD signatures and the suppression of parasitic phases, TOACl effectively bridges the gap between high power conversion efficiency and long-term operational stability.

Sources

Toxicity, safety profile, and SDS for 2,4,4-Trimethylpentan-2-amine hydrochloride

Comprehensive Toxicological Profile, Safety Directives, and Handling Protocols for 2,4,4-Trimethylpentan-2-amine Hydrochloride

Executive Summary

Navigating the safe handling and application of sterically hindered amine salts requires more than a cursory glance at a Safety Data Sheet (SDS). 2,4,4-Trimethylpentan-2-amine hydrochloride (CAS: 58618-91-0), commonly referred to as tert-octylamine hydrochloride, is a highly branched primary amine salt[1]. It serves as a critical building block in organic synthesis, a precursor for organic-inorganic perovskite solar cells, and a lipophilicity modifier in pharmaceutical development[2]. This technical guide synthesizes its physicochemical properties, toxicological mechanisms, and self-validating experimental protocols to ensure rigorous scientific integrity and operator safety.

Chemical Identity & Physicochemical Architecture

Understanding the structural causality of this compound is paramount. The extreme steric bulk of the tert-octyl group (1,1,3,3-tetramethylbutyl) heavily shields the alpha-carbon, rendering the free base a strong but poorly nucleophilic base[2]. In its protonated hydrochloride form, the molecule exhibits pronounced amphiphilicity: a highly polar, water-soluble cationic headgroup paired with a bulky, lipophilic hydrocarbon tail.

| Property | Value |

| Chemical Name | 2,4,4-Trimethylpentan-2-amine hydrochloride[1] |

| Synonyms | tert-Octylamine hydrochloride; 1,1,3,3-Tetramethylbutylamine HCl |

| CAS Number | 58618-91-0[1][3][4] |

| Molecular Formula | C8H19N·HCl (or C8H20ClN)[1][3] |

| Molecular Weight | 165.71 g/mol [1][3] |

| Appearance | White to almost white powder/crystal[1] |

| Purity Standards | >98.0% (Typical for synthesis/research)[1] |

Toxicological Profile & Hazard Assessment

The toxicological hazards of 2,4,4-Trimethylpentan-2-amine hydrochloride are intrinsically linked to its amphiphilic structure. While acute systemic toxicity data is limited, its localized effects are well-documented and severe[4].

-

Skin Corrosion/Irritation (H315) : Causes skin irritation[1][3][4].

-

Serious Eye Damage/Irritation (H319) : Causes serious eye irritation[1][3][4].

-

Specific Target Organ Toxicity - Single Exposure (H335) : May cause respiratory irritation[4].

Mechanistic Causality of Toxicity : Why does this specific amine salt cause pronounced dermal and ocular irritation? When the crystalline salt contacts physiological moisture (sweat, tears, mucous membranes), it dissolves and dissociates. The resulting tert-octylammonium cation acts as a cationic surfactant. The lipophilic 8-carbon branched tail intercalates into the lipid bilayers of the stratum corneum or corneal epithelium. The immense steric bulk of the tert-octyl group creates a "steric wedge" effect, physically disrupting the tight packing of membrane lipids. This structural disruption increases membrane permeability, induces cellular lysis, and triggers the release of pro-inflammatory cytokines, manifesting clinically as irritation, erythema, and pain.

Figure 1: Mechanistic pathway of cellular irritation induced by aliphatic amine hydrochlorides.

Safety Data Sheet (SDS) Integration & Exposure Controls

To mitigate the risks outlined above, strict adherence to GHS precautionary statements is non-negotiable.

| Hazard Class | GHS Code | Precautionary Directives |

| Prevention | P264, P280 | Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection[1][3]. |

| Response (Skin) | P302+P352, P332+P313 | IF ON SKIN: Wash with plenty of soap and water. If irritation occurs: Get medical advice[1][3]. |

| Response (Eyes) | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses[1][3]. |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed (Hygroscopic nature)[5]. |

Decomposition Hazards : In the event of a fire or extreme thermal stress, the compound decomposes to release highly toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas (HCl)[3][6].

Self-Validating Experimental Protocols

Standard operating procedures must not be blind checklists; they must be self-validating systems that confirm safety and efficacy at each step.

Protocol A: Safe Preparation of Standardized Aqueous Solutions

Objective: Dissolve the potentially irritating powder without generating hazardous aerosols (mitigating H335).

-

Weighing : Weigh the solid using an analytical balance inside a ductless fume hood equipped with a HEPA filter[7]. Causality: Prevents inhalation of micro-particulates.

-

Dissolution : Slowly add the solid to pre-chilled (4°C) deionized water under gentle magnetic stirring. Causality: The dissolution of amine salts can be slightly exothermic; chilling the solvent prevents localized heating and subsequent aerosolization of the dissolved salt.

-

Validation Step : Measure the pH of the resulting solution. A 0.1 M solution should exhibit a slightly acidic pH (approx. 5.0-6.0) due to the hydrolysis of the weak base's conjugate acid. Validation: If the pH is >7, the salt has degraded or free base contamination is present, compromising the reagent's integrity.

Protocol B: Free-Base Extraction (Aqueous to Organic Phase)

Objective: Convert the unreactive HCl salt to the free tert-octylamine for use as a non-nucleophilic base in organic synthesis[2].

-

Basification : Dissolve the HCl salt in deionized water. Slowly add 1 M NaOH dropwise while stirring. Causality: The hydroxide ion deprotonates the tert-octylammonium cation, generating the free amine and sodium chloride.

-

Validation Step (Crucial) : Monitor the pH continuously using a calibrated probe. The aqueous phase must reach and stabilize at pH > 11. Validation: Given the high pKa of heavily alkylated primary amines, a pH > 11 guarantees >99% deprotonation, ensuring maximum yield.

-

Extraction : Transfer to a separatory funnel and extract with diethyl ether[2]. Causality: The bulky, lipophilic free base partitions exclusively into the organic ether layer, while the NaCl byproduct remains in the aqueous phase.

-

Validation Step : Perform a TLC spot test of the remaining aqueous layer using a ninhydrin stain. Validation: A lack of purple/blue color development confirms the complete extraction of the primary amine into the organic phase.

Protocol C: Emergency Spill Response and Decontamination

In the event of a solid spill, immediate sweeping generates hazardous dust. The following self-validating workflow must be initiated[5][6]:

Figure 2: Self-validating emergency spill response and decontamination workflow.

References

-

Labscoop. "2,4,4-Trimethylpentan-2-amine Hydrochloride, 1G - SDS and Specifications". 1

-

AK Scientific, Inc. "Safety Data Sheet: 2,4,4-Trimethylpentan-2-amine hydrochloride". 3

-

TCI Chemicals. "2,4,4-Trimethylpentan-2-amine Hydrochloride | 58618-91-0". Link

-

CymitQuimica. "Safety Data Sheet - 2,4,4-TRIMETHYLPENTAN-2-AMINE HCL". 4

-

Sigma-Aldrich. "tert-Octylamine hydrochloride certified reference material".Link

-

Benchchem. "tert-Octylamine | High-Purity Reagent | For Research Use". 2

-

TCI Chemicals. "SAFETY DATA SHEET - Tokyo Chemical Industry (Free Base)". 5

-

Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS PITAVASTATIN TMBA SALT".6

Sources

An In-Depth Technical Guide to the Primary Synthesis Pathways for 2,4,4-Trimethylpentan-2-amine Hydrochloride

Introduction

2,4,4-Trimethylpentan-2-amine, more commonly known as tert-octylamine, is a primary aliphatic amine distinguished by its highly branched alkyl structure.[1] This significant steric hindrance around the amino group confers unique chemical properties that are highly valued in various industrial and pharmaceutical applications. It serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), a component in the production of corrosion inhibitors and surfactants, and a key intermediate in polymer chemistry.[1][2] The hydrochloride salt of this amine, 2,4,4-trimethylpentan-2-amine hydrochloride (CAS No: 58618-91-0), is often preferred due to its enhanced stability, improved handling characteristics as a white solid, and increased water solubility compared to the free base.[2][3][4]

This technical guide provides a comprehensive exploration of the primary synthesis pathway for 2,4,4-trimethylpentan-2-amine hydrochloride, designed for researchers, chemists, and drug development professionals. The core of this synthesis is the Ritter reaction, a robust and scalable method for forming C-N bonds at highly substituted carbon centers.[5][6] We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that govern the efficiency and success of this industrial-scale synthesis.

The Core Synthesis Pathway: A Three-Step Approach via the Ritter Reaction

The most established and industrially viable route to 2,4,4-trimethylpentan-2-amine hydrochloride proceeds in three main stages:

-

Amidation: Synthesis of an N-tert-octylacetamide intermediate from diisobutylene via the Ritter reaction.

-

Hydrolysis: Cleavage of the amide intermediate to yield the free primary amine, tert-octylamine.

-

Salt Formation: Conversion of the free amine to its stable hydrochloride salt.

Caption: Overall three-step synthesis pathway.

Step 1: Amidation of Diisobutylene via the Ritter Reaction

The Ritter reaction is a powerful chemical transformation that converts a nitrile into an N-alkyl amide using an electrophilic alkylating agent, typically generated from an alkene or tertiary alcohol in the presence of a strong acid.[6] This method is exceptionally well-suited for synthesizing sterically hindered amides that are otherwise difficult to access.[5]

The reaction is initiated by the protonation of diisobutylene by a strong acid, such as concentrated sulfuric acid. This step is highly efficient because diisobutylene readily forms a stable tertiary carbocation (the 1,1,3,3-tetramethylbutyl cation). The nitrogen atom of the nitrile (acetonitrile, in this case) then acts as a nucleophile, attacking the carbocation. This addition results in a resonance-stabilized nitrilium ion intermediate. During the aqueous workup, this intermediate is hydrolyzed to yield the final N-tert-octylacetamide product.[5][7]

Caption: Mechanism of the Ritter reaction.

The following protocol is synthesized from established patent literature.[1][8]

-

Vessel Preparation: To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add diisobutylene and glacial acetic acid as the solvent.

-

Reagent Addition: Add acetonitrile to the solution.

-

Acid Catalysis: Cool the mixture in an ice bath to maintain a temperature between 20°C and 40°C.[1][8] Slowly add concentrated sulfuric acid dropwise via the addition funnel, ensuring the temperature does not exceed 40°C.

-

Reaction: After the addition is complete, allow the mixture to stir at 20-40°C for 7 to 12 hours.[1][8]

-

Workup and Isolation:

-

Transfer the reaction mixture to a distillation apparatus and perform vacuum distillation to recover unreacted glacial acetic acid and diisobutylene.

-

Neutralize the distillation residue with a sodium hydroxide or sodium acetate solution.

-

Filter the resulting solid precipitate, wash it thoroughly with water, and dry it under a vacuum to yield N-tert-octylacetamide.[1][8]

-

| Parameter | Value/Range | Rationale & Insights | Source |

| Molar Ratio (Diisobutylene:Acetonitrile:H₂SO₄:H₂O) | 1.00 : 1.10-1.50 : 1.10-1.50 : 0.30-0.70 | A slight excess of nitrile and acid ensures complete conversion of the limiting alkene. Water is critical for the final hydrolysis of the nitrilium ion. | [1][8] |

| Solvent | Glacial Acetic Acid | Provides a polar medium to dissolve the reactants and stabilize the ionic intermediates. | [1][8] |

| Alternative Catalyst | Phase Transfer Catalyst (e.g., Tetrabutylammonium chloride) | In a solvent-free approach, this improves the interaction between the aqueous acid phase and the organic alkene/nitrile phase, enhancing the reaction yield. | [9] |

| Temperature | 20°C - 40°C | This temperature range provides sufficient energy to overcome the activation barrier without causing significant side reactions or decomposition. | [1][8] |

| Reaction Time | 7 - 12 hours | Sufficient time is required for the reaction to proceed to completion. Progress can be monitored using techniques like GC or TLC. | [1][8] |

Step 2: Hydrolysis of N-tert-octylacetamide

The stable amide intermediate must be cleaved to liberate the desired primary amine. This is typically achieved through basic hydrolysis (saponification), which is an irreversible and high-yielding process.

Strong basic conditions using sodium hydroxide are employed to facilitate the nucleophilic attack of a hydroxide ion on the amide's carbonyl carbon. This leads to the cleavage of the C-N bond, producing the free amine and a carboxylate salt (sodium acetate). While effective, this method requires high temperatures.[8] An alternative approach involves enzymatic hydrolysis using an acylase, which can proceed under much milder conditions, offering a "greener" and more selective route.[10]

-

Reaction Setup: Charge a reaction vessel capable of high-temperature reflux with a 10-30% aqueous solution of sodium hydroxide.[1][8]

-

Amide Addition: Add the N-tert-octylacetamide obtained from Step 1 to the sodium hydroxide solution.

-

Heating: Heat the mixture to a high temperature (patents suggest a range of 180°C to 280°C, though lower temperatures around reflux may also be effective) and maintain for 5 to 11 hours.[1][8]

-

Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, tert-octylamine, will separate as a less dense, immiscible oil layer on top of the aqueous layer.[1]

-

Separate the organic layer using a separatory funnel.

-

Dry the collected oil with an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Purify the crude amine by distillation to obtain pure 2,4,4-trimethylpentan-2-amine.[1][8]

-

| Parameter | Value/Range | Rationale & Insights | Source |

| Hydrolysis Agent | 10-30% Sodium Hydroxide Solution | A strong base is required to effectively hydrolyze the sterically hindered amide. The concentration can be adjusted to control the reaction rate. | [1][8] |

| Molar Ratio (Amide:NaOH) | 1 : 1.5 - 2.5 | An excess of sodium hydroxide ensures the irreversible and complete cleavage of the amide bond. | [1][8] |

| Temperature | 180°C - 280°C | High temperatures are necessary to overcome the stability of the amide bond. The reaction is often run under pressure to achieve these temperatures. | [8] |

| Reaction Time | 5 - 11 hours | The duration depends on the temperature and scale, required for complete conversion. | [1][8] |

Step 3: Formation of the Hydrochloride Salt

For pharmaceutical and research applications, converting the liquid free amine into a stable, solid hydrochloride salt is a critical final step.

The formation of a salt neutralizes the amine's basicity, reduces its strong odor, and transforms it into a crystalline solid that is easier to handle, weigh, and store.[4] Furthermore, the hydrochloride salt is typically more soluble in aqueous and protic solvents.[2]

-

Dissolution: Dissolve the purified 2,4,4-trimethylpentan-2-amine in a suitable non-polar organic solvent (e.g., diethyl ether, isopropanol).

-

Acidification: Cool the solution in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in isopropanol) dropwise with stirring.

-

Precipitation: The white, solid 2,4,4-trimethylpentan-2-amine hydrochloride will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold solvent to remove any impurities, and dry it in a vacuum oven.

Emerging Synthesis Strategies

While the Ritter reaction remains the industrial standard, modern organic synthesis seeks methods that are more efficient and environmentally benign. One such advanced approach is the electrophotocatalytic Ritter-type reaction . This method enables the direct amination of C-H bonds without the need for a stoichiometric chemical oxidant.[11] It involves the oxidation of a C-H bond to a carbocation, which is then trapped by a nitrile solvent. While not yet applied on an industrial scale for this specific molecule, it represents a frontier in amine synthesis that offers a more direct and potentially scalable approach for future development.[11]

Conclusion

The primary synthesis pathway to 2,4,4-trimethylpentan-2-amine hydrochloride is a well-established, three-step process centered on the robust and efficient Ritter reaction. This method's reliance on readily available starting materials like diisobutylene and its proven scalability make it the cornerstone of industrial production.[6] By understanding the mechanistic details and optimizing the key parameters of the amidation, hydrolysis, and salt formation steps, researchers and drug development professionals can reliably produce this valuable chemical intermediate with high yield and purity. Future innovations, particularly in direct C-H amination, may offer even more streamlined routes, but the classic Ritter synthesis remains the authoritative and field-proven method.

References

- Benchchem. (n.d.). An In-depth Technical Guide to tert-Octylamine: Properties, Synthesis, and Applications.

- Grokipedia. (2026, January 13). Ritter reaction.

- Wikipedia. (n.d.). Ritter reaction.

- CN102558066A. (2012). Preparation method of tert-octylamine.

- CN1401626A. (2003). Process for preparing t-octanylamine.

- CN100503834C. (2009). A kind of preparation method of tert-octylamine.

- Pure Synth. (n.d.). 244-Trimethylpentan-2-Amine Hydrochloride 98.0%.

- Peters, B. K., et al. (2021). C–H Amination via Electrophotocatalytic Ritter-type Reaction. Journal of the American Chemical Society.

- Organic Syntheses. (n.d.). tert-BUTYL-tert-OCTYLAMINE. Retrieved from Organic Syntheses Procedure website.

- CymitQuimica. (n.d.). CAS 107-45-9: 2,4,4-Trimethyl-2-pentanamine.

- Lab Pro Inc. (n.d.). 2,4,4-Trimethylpentan-2-amine Hydrochloride, 5G - T3784-5G.

- Organic Chemistry Portal. (n.d.). Ritter Reaction.

- Lab Alley. (n.d.). 2, 4, 4-Trimethylpentan-2-amine Hydrochloride, min 98%, 1 gram.

- Organic Syntheses. (n.d.). trimethylamine hydrochloride. Retrieved from Organic Syntheses Procedure website.

- Smolecule. (2024, August 10). Ethyl(2,4,4-trimethylpentan-2-yl)amine.

- Labscoop. (n.d.). 2,4,4-Trimethylpentan-2-amine Hydrochloride, 1G.

- TCI Deutschland GmbH. (n.d.). 2,4,4-Trimethylpentan-2-amine Hydrochloride | 58618-91-0.

- CN107698507A. (2018). Synthesis method of (S) -4, 4-dimethyl-2-pentylamine hydrochloride.

- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 1-Amino-4-methylpentan-2-one Hydrochloride.

- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 2,4,4-Trimethylpentan-2-amine Hydrochloride | 58618-91-0. Retrieved from Tokyo Chemical Industry Co., Ltd. (APAC) website.

- PubChem - NIH. (n.d.). N,4,4-trimethylpentan-2-amine.

- OpenStax. (2023, September 20). 24.6 Synthesis of Amines. Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 107-45-9: 2,4,4-Trimethyl-2-pentanamine | CymitQuimica [cymitquimica.com]

- 3. pure-synth.com [pure-synth.com]

- 4. labproinc.com [labproinc.com]

- 5. Ritter reaction â Grokipedia [grokipedia.com]

- 6. Ritter reaction - Wikipedia [en.wikipedia.org]

- 7. Ritter Reaction [organic-chemistry.org]

- 8. CN1401626A - Process for preparing t-octanylamine - Google Patents [patents.google.com]

- 9. Preparation method of tert-octylamine - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN100503834C - A kind of preparation method of tert-octylamine - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: Solubilization Protocols for 2,4,4-Trimethylpentan-2-amine Hydrochloride in Organic Media

Executive Summary

2,4,4-Trimethylpentan-2-amine hydrochloride (commonly known as tert-octylamine hydrochloride) is a sterically hindered, bulky aliphatic amine salt[1]. It is widely utilized as a critical intermediate in organic synthesis and as an organic onium salt precursor in the fabrication of high-efficiency perovskite solar cells (PSCs)[2].

While the free base form of tert-octylamine is highly miscible in non-polar organic solvents due to its large hydrophobic 1,1,3,3-tetramethylbutyl tail[3], its hydrochloride salt presents a significant solubility challenge. This application note provides a mechanistic understanding of its solubility behavior and details two self-validating protocols for dissolving this compound in organic media, tailored to specific downstream applications.

Physicochemical Causality & Solubility Profile

The Solvation Challenge: The insolubility of tert-octylamine hydrochloride in common organic solvents is a function of crystal engineering and thermodynamics. Amine hydrochlorides form exceptionally stable crystal lattices driven by strong, charge-assisted hydrogen bonds between the protonated ammonium cation ( R−NH3+ ) and the chloride anion ( Cl− )[4].

To dissolve this salt in an organic medium, the solvation energy provided by the solvent must exceed the lattice enthalpy. Non-polar solvents (e.g., hexane, toluene) and moderately polar aprotic solvents (e.g., dichloromethane, ethyl acetate) lack the dielectric constant required to solvate these dissociated ions[5]. Therefore, achieving organic solubility requires either:

-

High-Dielectric Solvation: Disrupting the lattice using highly polar co-solvents to stabilize the ions[5].

-

Charge Neutralization: Chemically converting the salt back to its free base form (free-basing) to eliminate the ionic interactions entirely[6].

Table 1: Comparative Solubility Profile of 2,4,4-Trimethylpentan-2-amine

| Solvent Class | Representative Solvent | Dielectric Constant ( ϵ ) | Solubility (HCl Salt) | Solubility (Free Base) |

| Non-polar | Hexane, Toluene | < 2.5 | Insoluble | Miscible / High |

| Moderately Polar Aprotic | Dichloromethane (DCM) | 4.8 - 6.0 | Poor / Insoluble | Miscible / High |

| Polar Protic | Methanol, Ethanol | 24 - 33 | Soluble | Soluble |

| Highly Polar Aprotic | DMF, DMSO | 36 - 47 | Soluble (requires heat) | Soluble |

| Aqueous | Deionized Water | 80 | Highly Soluble | Immiscible / Low |

Strategic Decision Matrix

Select your experimental approach based on whether your downstream application requires the intact ionic salt or the reactive free amine.

Decision matrix for solubilizing tert-octylamine hydrochloride based on target application.

Protocol A: Direct Solvation via High-Dielectric Co-Solvents

Use Case: When the intact hydrochloride salt is required for downstream applications, such as the preparation of organic-inorganic perovskite precursors[2].

Methodology:

-

Solvent Selection: Select a highly polar aprotic solvent (e.g., DMF or DMSO) or a polar protic solvent (e.g., Methanol).

-

Causality: These solvents possess the necessary dielectric constant and dipole moments to solvate the separated ammonium and chloride ions, effectively substituting the solid-state hydrogen bonds with solvent-solute interactions[5].

-

-

Suspension: Add 1.0 g of the hydrochloride salt to 10 mL of the chosen solvent in a borosilicate glass vial.

-

Thermal Activation: Heat the suspension to 45–50°C using a temperature-controlled heating block, coupled with continuous magnetic stirring.

-

Causality: Elevated thermal energy increases the kinetic energy of the solvent molecules, providing the activation energy needed to overcome the high lattice enthalpy of the charge-assisted hydrogen bonds[4].

-

-

Acoustic Disruption (Optional): If dissolution is incomplete after 15 minutes, apply ultrasonic bath sonication for 5 minutes.

-

Causality: Acoustic cavitation provides localized high-energy micro-environments that physically shatter stubborn crystalline aggregates[5].

-

-

System Validation: The protocol is successful when the solution becomes optically clear with no particulate scattering under a focused light beam (Tyndall effect check). If turbidity persists, the lattice enthalpy has not been fully overcome; titrate a polar co-solvent (e.g., 5% v/v methanol) into the mixture until absolute clarity is achieved.

Protocol B: Free-Basing and Biphasic Extraction

Use Case: When the organic-soluble free amine is required for synthesis (e.g., amidation or alkylation reactions) in non-polar or moderately polar media[6].

Methodology:

-

Aqueous Dissolution: Suspend 1.0 g of tert-octylamine hydrochloride in 15 mL of deionized water in a separatory funnel.

-

Causality: Water provides the highly polar environment ( ϵ≈80 ) necessary to completely dissociate the ionic lattice[4].

-

-

Alkalinization (Deprotonation): Add 1M NaOH dropwise while swirling until the aqueous phase reaches pH > 11.

-

Causality: The pKa of typical aliphatic amine conjugate acids is ~10.5. Exceeding pH 11 ensures >99% conversion of the ammonium cation to the neutral free amine[6].

-

Validation: The solution will spontaneously turn cloudy/emulsified as the lipophilic free amine separates from the aqueous phase.

-

-

Organic Partitioning: Add 20 mL of an organic solvent (e.g., Dichloromethane). Stopper and invert the funnel gently, venting frequently to release pressure.

-

Causality: The neutralized tert-octylamine strongly prefers the low-polarity organic phase due to its bulky, non-polar hydrocarbon tail[3].

-

-

Phase Separation: Mount the funnel and allow the layers to separate completely.

-

Validation: Two distinct, clear layers must form. If an emulsion persists, add 5 mL of saturated brine (NaCl). This increases the ionic strength of the aqueous layer, forcing the organic amine into the DCM layer via the "salting out" effect.

-

-

Collection and Desiccation: Drain the lower organic layer (DCM) into an Erlenmeyer flask. Add anhydrous sodium sulfate ( Na2SO4 ) and swirl.

-

Causality: Na2SO4 acts as a chemical desiccant to sequester residual micro-droplets of water carried over during extraction[6].

-

Validation: The desiccant should flow freely like sand. If it clumps heavily, water is still present, and additional desiccant must be added until free-flowing.

-

-

Isolation: Filter the dried organic solution to remove the hydrated salts, yielding a pure solution of the free amine ready for downstream organic synthesis.

Step-by-step biphasic extraction workflow to isolate the free amine in organic solvents.

References

-

[6] Title: Preparation of Enantiomerically Enriched (1S)-1-Phenylpropan-1-Amine Hydrochloride. Source: Organic Syntheses. URL: [Link]

-

[4] Title: Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Source: Journal of the American Chemical Society (ACS). URL:[Link]

Sources

- 1. 2,4,4-Trimethylpentan-2-amine Hydrochloride | 58618-91-0 | TCI Deutschland GmbH [tcichemicals.com]

- 2. greyhoundchrom.com [greyhoundchrom.com]

- 3. tert-Octylamine | High-Purity Reagent | For Research Use [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Advanced Application Note: Formulation and Implementation of 2,4,4-Trimethylpentan-2-amine Hydrochloride Buffer Systems

Executive Summary & Scientific Rationale

2,4,4-Trimethylpentan-2-amine (commonly known as tert-octylamine) is a highly branched, sterically hindered primary aliphatic amine[1]. When utilized in its stable hydrochloride salt form (2,4,4-Trimethylpentan-2-amine HCl), it serves as an exceptional reagent for formulating alkaline buffer solutions in the pH range of 9.7 to 11.7[2].

The Causality of Reagent Selection: Standard amine buffers (such as Tris, ethanolamine, or triethylamine) possess nucleophilic nitrogen centers that can inadvertently react with electrophilic substrates during drug formulation or complex organic syntheses. The massive steric bulk of the tert-octyl group in 2,4,4-trimethylpentan-2-amine drastically suppresses its nucleophilicity[3]. This steric shielding ensures the buffer remains chemically inert toward reactive analytes. Furthermore, its high lipophilicity makes it a superior volatile ion-pairing reagent for reverse-phase high-performance liquid chromatography (RP-HPLC), specifically for the retention of polyanionic compounds like oligonucleotides[3].

Why utilize the hydrochloride salt instead of the free base? The free base is a volatile, flammable liquid (flash point ~32°C)[4], making accurate volumetric measurement difficult due to evaporation. The hydrochloride salt is a stable, non-volatile solid, allowing for precise gravimetric weighing and ensuring high batch-to-batch reproducibility[2].

Physicochemical Profiling

Understanding the quantitative properties of the reagent is critical for accurate buffer formulation.

| Property | Value | Clinical / Analytical Significance |

| Chemical Formula (Salt) | C₈H₁₉N · HCl | Determines gravimetric calculations. |

| Molar Mass (Free Base) | 129.24 g/mol | Base mass for pharmacokinetic modeling[5]. |

| Molar Mass (HCl Salt) | 165.70 g/mol | Required for precise molarity formulation. |

| pKa (Predicted) | 10.74 ± 0.25 | Ideal buffering capacity between pH 9.74 – 11.74[4]. |

| Physical State | Solid (Powder/Crystals) | Eliminates volatility risks associated with the free base[2]. |

| Solubility | Soluble in H₂O and EtOH | Allows for use in mixed aqueous-organic HPLC mobile phases[1]. |

Buffer Formulation Workflow

The following workflow outlines the critical path for preparing a validated buffer system.

Workflow for preparing and validating 2,4,4-Trimethylpentan-2-amine HCl buffer systems.

Protocol 1: Preparation of 0.1 M Standard Buffer (pH 10.5)

This protocol utilizes a self-validating system . By calculating the theoretical volume of titrant required via the Henderson-Hasselbalch equation, technicians can cross-reference the empirical titration volume. A significant deviation (>5%) instantly flags reagent degradation, moisture absorption, or pH probe miscalibration.

Theoretical Calculation (Self-Validation Metric)

-

Target: 1.0 L of 0.1 M buffer at pH 10.5.

-

Mass Required: 0.1 mol/L × 165.70 g/mol = 16.57 g of the HCl salt.

-

Titrant Calculation:

-

pH = pKa + log([Base]/[Acid])

-

10.5 = 10.74 + log([Base]/[Acid])

-

[Base]/[Acid] = 10^(-0.24) ≈ 0.575

-

Total Concentration = [Base] + [Acid] = 0.1 M

-

Solving the system: [Acid] ≈ 0.0635 M, [Base] ≈ 0.0365 M.

-

Validation Checkpoint: To convert the fully protonated starting salt to this ratio, exactly 0.0365 moles of NaOH must be added (equivalent to 36.5 mL of 1.0 M NaOH ).

-

Step-by-Step Methodology

-

Gravimetric Addition: Accurately weigh 16.57 g of 2,4,4-Trimethylpentan-2-amine hydrochloride[2] on an analytical balance.

-

Initial Dissolution: Transfer the powder to a clean glass beaker. Add 800 mL of ultra-pure HPLC-grade water. Stir magnetically until complete dissolution is achieved.

-

Baseline Measurement: Insert a calibrated pH probe. The initial solution will be slightly acidic (pH 5.0–6.0) due to the conjugate acid of the amine.

-

Titration: Slowly add 1.0 M NaOH dropwise while continuously stirring. Monitor the volume added.

-

Self-Validation Check: Pause when the pH reaches 10.5. Check the burette; the volume of 1.0 M NaOH dispensed should be approximately 36.5 mL. If the required volume exceeds 40 mL, discard the batch and recalibrate the pH meter or check the salt for hygroscopic water weight.

-

Volume Adjustment: Transfer the solution quantitatively to a 1.0 L volumetric flask. Bring to the meniscus with HPLC-grade water. Mix thoroughly.

-

Filtration: Filter the final buffer through a 0.22 µm PTFE or Nylon membrane to remove particulates.

Protocol 2: Application in Ion-Pairing RP-HPLC

Because of its highly branched aliphatic tail, 2,4,4-Trimethylpentan-2-amine is an exceptional ion-pairing agent for separating highly polar, polyanionic molecules (e.g., oligonucleotides, phosphorylated peptides)[3].

Mechanism of 2,4,4-Trimethylpentan-2-amine as an ion-pairing agent in RP-HPLC retention.

IP-RP-HPLC Mobile Phase Preparation

-

Aqueous Phase (Mobile Phase A): Prepare a 50 mM 2,4,4-Trimethylpentan-2-amine HCl solution using the methodology in Protocol 1. Adjust the pH to 7.5 - 8.0 using acetic acid (rather than NaOH) to create an acetate buffer system optimized for UV or MS detection.

-

Organic Phase (Mobile Phase B): Mix 50% Mobile Phase A with 50% LC-MS grade Acetonitrile.

-

System Equilibration: Purge the HPLC lines and equilibrate the C18 column with 95% Mobile Phase A for at least 10 column volumes. The bulky tert-octyl groups will dynamically coat the stationary phase, providing a temporary pseudo-ion-exchange surface that drastically increases the retention time of anionic analytes.

-

Blank Run (Quality Control): Execute a full gradient run without an injection. A flat UV baseline at 210 nm and 254 nm validates the high purity of the buffer and absence of UV-absorbing contaminants.

Sources

Role of 2,4,4-Trimethylpentan-2-amine hydrochloride in pharmaceutical active ingredient synthesis

Application Notes & Protocols

Topic: The Strategic Role of 2,4,4-Trimethylpentan-2-amine Hydrochloride in Pharmaceutical Active Ingredient Synthesis

Abstract

This technical guide provides an in-depth analysis of the application of 2,4,4-trimethylpentan-2-amine, commonly known as tert-octylamine, in the synthesis and purification of Active Pharmaceutical Ingredients (APIs). While its hydrochloride salt is a stable solid form, the free base is pivotal in the process described herein. The unique steric hindrance and basicity of tert-octylamine make it an exceptional reagent for the selective precipitation and purification of sensitive APIs from complex mixtures. This document will focus on its critical role in the industrial purification of Clavulanic Acid, a potent β-lactamase inhibitor. We will explore the underlying chemical principles, provide detailed, field-proven protocols for the formation of the highly stable tert-octylammonium clavulanate intermediate, and its subsequent conversion to the pharmaceutically acceptable potassium salt.

Introduction: The Challenge of API Purification

The journey of an API from synthesis or fermentation to a final drug product is fraught with purification challenges. APIs are often produced in complex environments, such as fermentation broths or multi-step reaction mixtures, which contain a myriad of impurities, including unreacted starting materials, by-products, and residual solvents. For APIs that are chemically labile, such as Clavulanic Acid, purification is particularly challenging. Clavulanic acid is highly susceptible to degradation, making conventional purification methods that require harsh conditions or prolonged processing times unsuitable.

The strategic use of a highly specific precipitating agent can overcome these limitations. The ideal agent should react selectively with the target API to form a stable, easily isolatable intermediate, leaving impurities behind in the solution. 2,4,4-Trimethylpentan-2-amine (tert-octylamine) has emerged as such a reagent, particularly in the manufacture of potassium clavulanate.[1]

Physicochemical Rationale for Using 2,4,4-Trimethylpentan-2-amine (tert-Octylamine)

Tert-octylamine's efficacy stems from its unique molecular architecture. The primary amine group provides the necessary basicity to form an acid-base salt with the carboxylic acid moiety of clavulanic acid. Critically, the bulky, sterically hindered 2,4,4-trimethylpentyl (tert-octyl) group confers several advantageous properties:

-

High Crystallinity: The salt formed, tert-octylammonium clavulanate, is a highly crystalline and stable solid.[2][3] This high propensity for crystallization allows for efficient precipitation from organic solvents, forming a solid that can be easily isolated by filtration.

-

Enhanced Stability: The formation of this salt stabilizes the otherwise labile clavulanic acid molecule, protecting it from degradation during isolation and handling.[3]

-

Solubility Profile: The tert-octyl group's lipophilicity makes the resulting salt sparingly soluble in many organic solvents like ethyl acetate, especially at reduced temperatures, which drives the precipitation process to completion and ensures high recovery yields.[4][5]

Application Case Study: Purification of Clavulanic Acid

Clavulanic acid is a vital pharmaceutical compound that inhibits β-lactamase enzymes, which are produced by bacteria to confer resistance to penicillin-based antibiotics.[6] It is most famously combined with amoxicillin. Its production via fermentation of Streptomyces clavuligerus results in a dilute, impure aqueous broth.[7] The following sections detail the protocol for its purification using tert-octylamine as an intermediate precipitating agent.

Overall Workflow

The process can be logically divided into three main stages:

-

Extraction: Transferring the clavulanic acid from the aqueous fermentation broth to an organic solvent.

-

Purification via Salt Formation: Selective precipitation of clavulanic acid as its tert-octylamine salt.

-

Metathesis (Salt Conversion): Converting the purified intermediate salt to the final API, potassium clavulanate.

Experimental Protocols

Disclaimer: These protocols are derived from published patent literature and are intended for research and development purposes by qualified professionals. Appropriate safety precautions, including the use of personal protective equipment (PPE), should be employed. All operations should be conducted in a well-ventilated fume hood.

Protocol 1: Formation and Isolation of tert-Octylammonium Clavulanate

This protocol details the extraction of clavulanic acid from an aqueous solution and its subsequent precipitation.

Materials & Reagents:

-

Aqueous solution containing impure clavulanic acid (e.g., filtered fermentation broth)

-

Ethyl acetate

-

Sulfuric acid (25% v/v)

-

Magnesium sulfate (anhydrous)

-

Activated carbon

-

2,4,4-Trimethylpentan-2-amine (tert-octylamine)

-

Acetone (for washing)

Procedure:

-

Extraction:

-

Chill an aqueous solution (500 mL) containing clavulanic acid (approx. 12 mg/mL) to 5°C.[2]

-

Add an equal volume of pre-chilled (5°C) ethyl acetate (500 mL).

-

While stirring vigorously, slowly add 25% sulfuric acid dropwise until the pH of the aqueous phase is adjusted to 1.5 - 2.0.[2][8]

-

Allow the phases to separate. Collect the upper organic (ethyl acetate) phase.

-

-

Drying and Decolorizing:

-

Precipitation:

-

Cool the clear, dried organic solution to 5°C in an ice bath.

-

Prepare a solution of tert-octylamine (approx. 1.1 equivalents relative to clavulanic acid) in a minimal amount of cold ethyl acetate or acetone.[9]

-

Add the tert-octylamine solution dropwise to the cold clavulanic acid solution over 30 minutes with continuous stirring.[2]

-

A crystalline slurry will form. Continue stirring the slurry at 5°C for an additional 2 hours to ensure complete crystallization.[2]

-

-

Isolation:

-

Filter the crystalline slurry under vacuum.

-

Wash the collected white crystalline solid with a small amount of cold ethyl acetate, followed by a wash with cold acetone.[2]

-

Dry the product in a vacuum oven at room temperature. The resulting white crystalline solid is tert-octylammonium clavulanate.

-

Protocol 2: Conversion to Potassium Clavulanate

This protocol describes the salt metathesis reaction to form the final API.

Materials & Reagents:

-

tert-Octylammonium clavulanate (from Protocol 1)

-

Isopropanol

-

Purified Water

-

Potassium 2-ethylhexanoate (KEH) solution in isopropanol

Procedure:

-

Dissolution:

-

Metathesis and Precipitation:

-

Filter the solution to remove any particulates.

-

To the clear filtrate, add a larger volume of isopropanol (e.g., 150 mL) to act as an anti-solvent.[2]

-

Slowly add a solution of potassium 2-ethylhexanoate in isopropanol while stirring. Potassium clavulanate will begin to precipitate.

-

Continue stirring for 2 hours, then chill the mixture to 0-5°C to complete the precipitation.[4]

-

-

Isolation:

-

Filter the precipitate under vacuum.

-

Wash the collected solid with cold isopropanol and then with acetone.

-

Dry the product under vacuum to yield potassium clavulanate as a white, crystalline solid.

-

Data Summary

The following table summarizes typical quantitative data for the purification process, as compiled from patent literature. Actual results may vary based on the specific conditions and scale of the operation.

| Parameter | Stage | Value/Range | Source(s) |

| pH for Extraction | Extraction | 1.5 - 2.5 | [2][8] |

| Process Temperature | Precipitation | 0 - 10 °C (5°C preferred) | [4][5] |

| tert-Octylamine Stoichiometry | Precipitation | ~1.1 equivalents | [9] |

| Yield (tert-Octylamine Salt) | Precipitation | 65% - 82% | [2][9] |

| Purity (tert-Octylamine Salt) | Precipitation | >95% (by HPLC) | [9] |

| Solvent for Metathesis | Conversion | Isopropanol / Water | [2][4] |

Mechanistic Overview

The core of this application lies in two sequential acid-base reactions.

-

Formation of the Intermediate Salt: The carboxylic acid group of clavulanic acid protonates the primary amine of tert-octylamine. The resulting ionic attraction, combined with the favorable packing of the bulky tert-octyl group, leads to the formation of a stable crystal lattice that precipitates from the non-polar organic solvent.

-

Formation of the Final Salt: In the more polar solvent system (isopropanol/water), the tert-octylammonium clavulanate salt dissolves. Upon addition of potassium 2-ethylhexanoate, a metathesis reaction occurs. The formation of the highly stable potassium clavulanate crystal lattice drives the equilibrium, causing it to precipitate, leaving the more soluble tert-octylamine and 2-ethylhexanoic acid in the solution.

Conclusion

2,4,4-Trimethylpentan-2-amine (tert-octylamine) is not merely a building block but a strategic process-enabling reagent in modern pharmaceutical manufacturing. Its application in the purification of clavulanic acid exemplifies how specific physicochemical properties—namely its steric bulk and basicity—can be leveraged to solve complex purification challenges for sensitive molecules. The formation of a stable, highly crystalline tert-octylammonium intermediate provides a robust and efficient method for isolating the API with high purity and yield. This application note provides researchers and drug development professionals with the foundational knowledge and detailed protocols to understand and potentially implement this effective purification strategy.

References

- Process for the purification of crude clavulanic acid. European Patent EP 0594099 A1. (1994).

- Process for the purification of crude clavulanic acid. European Patent EP0594099A1. (1994).

- Purification of fermented clavulanic acid. Patent WO1998023622A1. (1998).

-

Hirata, D. B., et al. (2012). Optimization of the precipitation of clavulanic acid from fermented broth using t-octylamine as intermediate. Brazilian Journal of Chemical Engineering. SciELO. [Link]

-

Hirata, D. B., et al. (2009). Preparation of clavulanate salt using a tertiary octylamine as an intermediate. ResearchGate. [Link]

- PRODUCTION OF A CLAVULANIC ACID SALT. German Patent DE69631608T2. (2003).

- A kind of method for preparing potassium clavulanate from tert-octylamine clavulanate. Chinese Patent CN109535184B. (2021).

-

Hirata, D. B., et al. (2012). Optimization of the precipitation of clavulanic acid from fermented broth using T-octylamine as intermediate. ResearchGate. [Link]

-

Experimental versus predicted yield (%) of clavulanic acid amine salt. ResearchGate. (2012). [Link]

- Process for the preparation of clavulanic acid. European Patent EP 0806426 A1. (1997).

- Process for the preparation of clavulanic acid. Patent WO1993025557A1. (1993).

- Process for the preparation of potassium clavulanate. European Patent EP 0672669 B1. (1997).

- Process for the preparation of clavulanic acid. European Patent EP 0672670 B1. (1997).

-

Zhong, J., et al. (2015). Studies on the formation and synthetic mechanism of related substance G in potassium clavulanate production. Brazilian Journal of Pharmaceutical Sciences. SciELO. [Link]

-

tert-Octylamine. PubChem. National Center for Biotechnology Information. [Link]

-

Zhong, J., et al. (2015). Studies on the formation and synthetic mechanism of related substance G in potassium clavulanate production. ResearchGate. [Link]

-

tert-Octylamine. ChemBK. (2024). [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. EP0594099A1 - Process for the purification of crude clavulanic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. data.epo.org [data.epo.org]

- 5. scielo.br [scielo.br]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. data.epo.org [data.epo.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. WO1998023622A1 - Purification of fermented clavulanic acid - Google Patents [patents.google.com]

Application Note: Optimal Derivatization Protocols for the Analysis of 2,4,4-Trimethylpentan-2-amine

Introduction

2,4,4-Trimethylpentan-2-amine, also known as tert-octylamine, is a primary aliphatic amine utilized in the synthesis of various pharmaceuticals and industrial chemicals.[1] The analysis of such primary amines, particularly in complex matrices, presents significant challenges for chromatographic techniques like Gas Chromatography (GC). Due to their high polarity and low volatility, these compounds often exhibit poor peak shapes, leading to inaccurate quantification.[2]

Chemical derivatization is a critical sample preparation step that converts polar primary amines into less polar, more volatile, and more thermally stable derivatives. This process mitigates interactions with active sites within the GC system, resulting in sharper, more symmetrical peaks and improved analytical accuracy.[2] Furthermore, derivatization can introduce specific functional groups that enhance detector sensitivity, for instance, by incorporating fluorine atoms for use with an Electron Capture Detector (ECD).[2]

This guide provides detailed, field-proven protocols for the derivatization of 2,4,4-trimethylpentan-2-amine hydrochloride. It delves into the causality behind experimental choices, offering optimized conditions for common and advanced derivatization strategies to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Foundational Principle: Liberation of the Free Amine

The starting material, 2,4,4-trimethylpentan-2-amine hydrochloride, is a salt. Most derivatization reagents react with the nucleophilic lone pair of electrons on the nitrogen of the free amine. Therefore, the first and most critical step is the quantitative conversion of the amine salt to its free base form. This is typically achieved by basification of an aqueous solution of the salt, followed by extraction of the liberated free amine into an organic solvent.

Causality: The addition of a strong base, such as sodium hydroxide (NaOH), deprotonates the ammonium cation, regenerating the free amine, which has significantly lower water solubility and can be efficiently partitioned into a non-polar organic solvent.

Protocol for Free Amine Liberation:

-

Dissolution: Dissolve a precisely weighed amount of 2,4,4-trimethylpentan-2-amine hydrochloride in deionized water.

-

Basification: While stirring, slowly add a 2M solution of NaOH dropwise until the pH of the solution is >11. This ensures complete conversion to the free amine.

-

Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

-

Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

-

Separation: Allow the layers to separate completely. The organic layer, containing the free amine, is typically the bottom layer when using dichloromethane and the top layer with diethyl ether.

-

Collection & Drying: Drain the organic layer into a clean flask. To remove residual water, add anhydrous sodium sulfate or magnesium sulfate, swirl, and filter or decant the dried solvent. This solution of the free amine is now ready for derivatization.

General Workflow for Derivatization and Analysis

The overall process, from the initial amine salt to the final analytical result, follows a structured pathway. This workflow ensures that each step is optimized for the highest efficiency and accuracy.

Caption: General experimental workflow for amine analysis.

Derivatization Methodologies and Protocols

The choice of derivatization reagent is dictated by the analytical objective, such as routine quantification or chiral separation, and the available instrumentation.

Method 1: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation is a robust and widely used method for derivatizing primary amines. TFAA is highly effective as it reacts rapidly and produces a stable, highly volatile trifluoroacetamide derivative. The fluorine atoms significantly enhance the signal in an Electron Capture Detector (ECD).

-

Underlying Chemistry: The nitrogen atom of the primary amine performs a nucleophilic attack on one of the carbonyl carbons of the trifluoroacetic anhydride. This leads to the formation of a stable trifluoroacetamide and a molecule of trifluoroacetic acid as a byproduct.[2]

Detailed Protocol:

-

Sample Preparation: Place an aliquot of the dried organic solvent containing the free amine (from section 2.0) into a 2 mL autosampler vial. Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 200 µL of a suitable anhydrous solvent (e.g., ethyl acetate or acetonitrile), followed by 100 µL of TFAA.[2]

-

Reaction: Tightly cap the vial and heat at 60-70°C for 20 minutes in a heating block.[2]

-

Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC system.

Method 2: Schiff Base Formation with Pentafluorobenzaldehyde (PFB)